molecular formula C17H14FN3O4S B2737292 3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride CAS No. 2248931-31-7

3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride

Cat. No.: B2737292
CAS No.: 2248931-31-7
M. Wt: 375.37
InChI Key: JIAHLYPBYLUKRP-UHFFFAOYSA-N
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Description

3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride, commonly known as CA-074, is a small molecule inhibitor that has been extensively studied for its potential as a tool in scientific research. CA-074 is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease that plays an important role in many physiological and pathological processes.

Scientific Research Applications

Fluorination Reactions and Synthesis

Fluorinated compounds, including those derived from benzenesulfonyl fluoride, are crucial in organic synthesis. For example, the fluorination reactions involving cyclic sulfamidates demonstrate the synthesis of fluoroamines, highlighting the importance of such compounds in introducing fluorine into organic molecules, which is a key step in developing pharmaceuticals and agrochemicals (Posakony & Tewson, 2002).

Enzyme Inhibition

Benzenesulfonyl fluoride derivatives, such as Pefabloc, act as potent and irreversible inhibitors of enzymes like acetylhydrolase, crucial for studying enzyme functions and developing therapeutic agents (Dentan et al., 1996). These inhibitors play a significant role in biochemical research by allowing the exploration of enzyme mechanisms and the development of drugs targeting specific enzymatic pathways.

Organic Synthesis and Medicinal Chemistry

Compounds related to 3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride are employed in the development of novel synthetic methodologies and medicinal chemistry. For instance, the synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones using solid-phase synthetic methods showcases the versatility of sulfonyl fluoride derivatives in constructing complex molecular architectures, which are valuable in drug discovery and development (Lee, Gauthier, & Rivero, 1999).

Properties

IUPAC Name

3-[[2-(3-carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c18-26(24,25)12-5-3-4-11(8-12)20-16(22)10-21-9-14(17(19)23)13-6-1-2-7-15(13)21/h1-9H,10H2,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAHLYPBYLUKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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